5-O-Acetyl Gemcitabine
CAS No.:
Cat. No.: VC0207956
Molecular Formula: C₁₁H₁₃F₂N₃O₅
Molecular Weight: 305.23
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₁H₁₃F₂N₃O₅ |
|---|---|
| Molecular Weight | 305.23 |
Introduction
Chemical Properties and Structure
5-O-Acetyl Gemcitabine is a modified version of gemcitabine featuring an acetyl group at the 5-O position of the sugar moiety. This structural modification alters its physicochemical properties while maintaining the core nucleoside analog functionality.
Chemical Identity
| Parameter | Detail |
|---|---|
| Chemical Name | ((2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-3-hydroxy-tetrahydrofuran-2-yl)methyl Acetate |
| Molecular Formula | C11H13F2N3O5 |
| Molecular Weight | 305.23 g/mol |
| CAS Number | 2641522-73-6 |
| Physical Appearance | White Solid |
| Storage Conditions | 2-8°C (Refrigerator) |
The compound features the characteristic difluorinated sugar moiety of gemcitabine with the key modification being acetylation at the 5-O position . This alteration significantly affects the compound's pharmacokinetic profile while preserving the essential structural elements required for its biological activity.
Structural Characteristics
5-O-Acetyl Gemcitabine maintains the essential 2',2'-difluorodeoxycytidine scaffold of gemcitabine, which is critical for its antineoplastic activity. The primary structural difference is the acetyl group attached to the 5'-hydroxyl position, which creates an ester linkage. This modification is strategically positioned to influence:
-
Lipophilicity profile
-
Metabolic stability
-
Cellular uptake characteristics
-
Resistance to enzymatic degradation
Synthesis Methodologies
Several approaches have been described for the synthesis of 5-O-Acetyl Gemcitabine, with variations in reagents, conditions, and yields.
Selective Acetylation During Synthesis
Another approach involves selective acetylation during the multi-step synthesis of gemcitabine derivatives:
"The outcome reported here, with slow addition of AcCl, can be understood by initial acetylation of the primary 5-OH group before reaction of the secondary OH groups" .
This selective approach leverages the differential reactivity of primary versus secondary hydroxyl groups, allowing for more controlled functionalization of the 5-OH position.
Incorporation in Complex Structures
5-O-Acetyl Gemcitabine has also been incorporated into more complex structures, such as poly(anhydride-ester) systems, where it serves as a monomer for polymer synthesis:
"For the interconnection of the monomer molecules, a standard protocol for poly(anhydride) synthesis was utilized. The acetylated monomer (GMT-2SA-Acetyl) was placed inside a reaction vessel... The vessel was sealed and submitted to high vacuum (~2 mmHg). The temperature of the silicon oil bath was kept at 120°C during the reaction" .
This approach demonstrates the versatility of 5-O-Acetyl Gemcitabine as a building block for more complex drug delivery systems.
Pharmacological Mechanisms and Activity
Mechanism of Action
5-O-Acetyl Gemcitabine functions as a prodrug, requiring metabolic activation to exert its therapeutic effects. The acetyl group modification affects the following aspects of its pharmacological profile:
-
Enhanced Stability: The acetyl group at the 5-O position protects the molecule from rapid deamination by cytidine deaminase (CDA), which is the primary pathway for gemcitabine inactivation .
-
Modified Cellular Uptake: The alteration in lipophilicity may influence the compound's interaction with nucleoside transporters such as human equilibrative nucleoside transporter-1 (hENT1) and human concentrative nucleoside transporter-3 (hCNT3), which are critical for gemcitabine cellular entry .
-
Intracellular Activation: Once inside the cell, the acetyl group must be cleaved by esterases to release active gemcitabine, which is then phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites .
Anticancer Activity Profile
Research has indicated that 5-O-Acetyl Gemcitabine demonstrates significant biological activity as an antitumor agent. Like its parent compound, it primarily acts by inhibiting DNA synthesis through incorporation into DNA strands, leading to chain termination.
The modified structure enhances stability against metabolic degradation by enzymes such as cytidine deaminase, which is responsible for the inactivation of gemcitabine. This potentially addresses one of the key limitations of gemcitabine therapy—rapid metabolic deactivation.
Comparative Stability Studies
Metabolic Stability
Studies comparing 5-O-Acetyl derivatives of gemcitabine with the parent compound have demonstrated significant improvements in metabolic stability:
| Test Environment | Gemcitabine Stability | 5-O-Acetyl Gemcitabine Derivatives Stability |
|---|---|---|
| Human Plasma (120 min) | 87% remaining | >99% remaining |
| Human Liver Microsomes (60 min) | 59% remaining (t1/2 = 77.9 min) | 80-88% remaining (t1/2 > 145 min) |
| Cytidine Deaminase Exposure | Rapid deamination | Unaffected by CDA |
While these specific results are from studies on acetylated lysine-conjugated gemcitabine prodrugs, they provide valuable insights into the improved stability profile that acetylation can confer to gemcitabine derivatives .
Enhanced Selectivity
A key advantage observed with some acetylated gemcitabine derivatives is their improved selectivity for tumor cells compared to normal cells:
"Prodrugs 2–3 and 7–8 were found to be less potent against CTSL low expression Caco-2 cells and at least 69-fold less toxic towards human normal HEK-293T cells compared to gemcitabine, leading to improved selectivity and safety profiles" .
This selective targeting of cancer cells while sparing normal cells represents a significant potential advantage over conventional gemcitabine therapy.
Research Applications and Development Status
Current Research Focus
5-O-Acetyl Gemcitabine is primarily being investigated for its potential as:
-
A more stable alternative to gemcitabine for cancer therapy
-
A prodrug with improved pharmacokinetic properties
-
A building block for more complex drug delivery systems
-
A research tool for understanding gemcitabine metabolism and resistance mechanisms
Anticancer Efficacy Data
Studies evaluating acetylated gemcitabine derivatives have shown promising results in cancer cell lines:
| Cell Line | Type | IC50 Values (μM) |
|---|---|---|
| A549 | Lung cancer | 2.40-5.35 |
| BxPC-3 | Pancreatic cancer | 0.007-0.025 |
| Caco-2 | Colorectal cancer | >100 |
| HEK-293T | Normal kidney cells | 0.80-1.62 |
These results demonstrate potent activity against lung and pancreatic cancer cells with significantly reduced toxicity toward normal cells compared to gemcitabine .
Relationship to Gemcitabine Resistance
Gemcitabine resistance remains a significant clinical challenge. Metabolomic studies have identified altered nucleotide biosynthesis pathways in gemcitabine-resistant cells:
"Gemcitabine resistance was observed to reprogram glucose metabolism and to enhance the pyrimidine synthesis pathway" .
5-O-Acetyl Gemcitabine and similar derivatives may potentially address some resistance mechanisms by:
-
Evading deactivation by cytidine deaminase
-
Maintaining efficacy in the presence of altered nucleotide pools
-
Providing alternative cellular uptake pathways
-
Addressing altered metabolism in resistant cancer cells
Comparative Analysis with Parent Compound
Structural Comparison
| Feature | Gemcitabine | 5-O-Acetyl Gemcitabine |
|---|---|---|
| Molecular Formula | C9H11F2N3O4 | C11H13F2N3O5 |
| Molecular Weight | 263.20 g/mol | 305.23 g/mol |
| 5-O Position | Hydroxyl group | Acetyl group |
| Solubility | Hydrophilic | More lipophilic |
| CDA Susceptibility | High | Reduced |
Clinical Context
Gemcitabine is FDA-approved for various cancers including pancreatic cancer, non-small cell lung cancer, breast cancer, ovarian cancer, and bladder cancer . It serves as the first-line therapy for pancreatic cancer, though resistance often develops, leading to treatment failure .
The development of 5-O-Acetyl Gemcitabine represents an effort to address these limitations:
"The clinical potential of GEM is restricted by the drug resistance and high toxicity to normal cells, and the rapid deamination by cytidine deaminase (CDA) to its inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU)" .
Future Perspectives and Challenges
Research Gaps and Challenges
Several challenges remain in the development of 5-O-Acetyl Gemcitabine:
-
Limited clinical data on pharmacokinetics and efficacy
-
Optimization of synthesis for large-scale production
-
Determination of optimal dosing regimens
-
Evaluation of potential novel toxicities
-
Development of appropriate formulations
Integration with Emerging Therapeutic Approaches
Future research might explore combining 5-O-Acetyl Gemcitabine with:
-
Immunotherapy approaches
-
Targeted therapies addressing specific cancer vulnerabilities
-
Novel drug delivery systems such as nanoparticles
-
Strategies to overcome tumor microenvironment-mediated resistance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume